molecular formula C8H6ClN3O2 B1592353 Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1005196-61-1

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1592353
CAS No.: 1005196-61-1
M. Wt: 211.6 g/mol
InChI Key: AFQBPDNQDJCMTA-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic organic compound characterized by its molecular formula C8H6ClN3O2 and molecular weight of 211.61 g/mol. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification steps.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reducing the chlorine atom to produce a different halogenated derivative.

  • Substitution: Replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid.

  • Reduction: Reduction can yield Methyl 4-halopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 4-bromopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

  • Methyl 4-fluoropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

  • Methyl 4-iodopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Uniqueness: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific halogen (chlorine) which influences its reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile continue to drive research and development efforts across multiple industries.

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Properties

IUPAC Name

methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQBPDNQDJCMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620548
Record name Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005196-61-1
Record name Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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